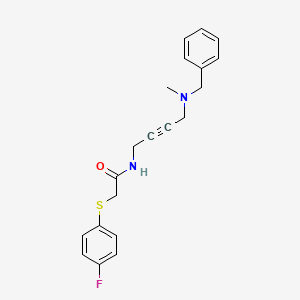
4-Chloro-3-ethyl-2-methylquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-ethyl-2-methylquinolin-6-amine is a quinoline derivative characterized by the presence of chlorine, ethyl, and methyl groups on its quinoline ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethyl-2-methylquinolin-6-amine typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Functionalization: Chlorination, methylation, and ethylation steps are performed to introduce the respective substituents onto the quinoline ring. These reactions are often carried out using reagents such as thionyl chloride for chlorination, methyl iodide for methylation, and ethyl iodide for ethylation.
Amination: The final step involves the introduction of the amine group at the 6-position of the quinoline ring. This can be achieved through nitration followed by reduction or direct amination using ammonia or an amine source.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Chloro-3-ethyl-2-methylquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.
Substitution: Substitution reactions can replace the chlorine, ethyl, or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include iron and hydrochloric acid, tin and hydrochloric acid, and hydrogen gas with a catalyst.
Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction Products: Amine derivatives, hydrazine derivatives, and other reduced forms.
Substitution Products: Derivatives with different substituents replacing the original chlorine, ethyl, or methyl groups.
科学的研究の応用
4-Chloro-3-ethyl-2-methylquinolin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-Chloro-3-ethyl-2-methylquinolin-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
類似化合物との比較
4-Chloro-3-ethyl-2-methylquinolin-6-amine is compared with other similar quinoline derivatives, such as:
Quinoline: The parent compound without substituents.
Chloroquine: A well-known antimalarial drug with a similar structure.
Methaqualone: A sedative-hypnotic drug with a quinoline core.
特性
IUPAC Name |
4-chloro-3-ethyl-2-methylquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-3-9-7(2)15-11-5-4-8(14)6-10(11)12(9)13/h4-6H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWWXVQLDGUZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1Cl)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2790639.png)

![3-(2-methylphenyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2790641.png)
![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2790645.png)
![7-(((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)(methyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790646.png)
![N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2790649.png)
![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B2790650.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2790656.png)


![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2790661.png)
